molecular formula C6H12O B14001369 (2-Methoxyethyl)cyclopropane CAS No. 66688-06-0

(2-Methoxyethyl)cyclopropane

Cat. No.: B14001369
CAS No.: 66688-06-0
M. Wt: 100.16 g/mol
InChI Key: CRTMNLMGAHLKCN-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a 2-methoxyethyl group. Cyclopropane derivatives are known for their unique chemical properties due to the strained three-membered ring, which makes them highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of 2-methoxyethyl diazoacetate with an alkene in the presence of a transition metal catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)cyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the cyclopropane ring into more stable alkanes.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methoxyethyl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and cycloaddition reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)cyclopropane involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyethyl)cyclopropane is unique due to the presence of the 2-methoxyethyl group, which imparts specific chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from other cyclopropane derivatives .

Properties

CAS No.

66688-06-0

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

2-methoxyethylcyclopropane

InChI

InChI=1S/C6H12O/c1-7-5-4-6-2-3-6/h6H,2-5H2,1H3

InChI Key

CRTMNLMGAHLKCN-UHFFFAOYSA-N

Canonical SMILES

COCCC1CC1

Origin of Product

United States

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